(p-SCN-Bn)-dota
Overview
Description
Mechanism of Action
Target of Action
The primary target of (p-SCN-Bn)-DOTA is the macrophage mannose receptor (MMR, CD206) . This receptor is expressed on tumor-associated macrophages (TAMs), which are protumorigenic and have been reported to negatively impact therapy responsiveness .
Mode of Action
This compound is a bifunctional chelator . It is used for tumor pre-targeting . The compound can be used for the conjugation of peptides and radionuclides . This allows it to bind to its target, the MMR, and deliver the radionuclide to the tumor site .
Biochemical Pathways
It is known that the compound’s mode of action involves the release of granzyme b, which is an accurate biomarker for treatment response . This suggests that this compound may affect the pathways involving Granzyme B and the immune response.
Pharmacokinetics
The pharmacokinetics of this compound involves its distribution and clearance in the body. The compound shows fast clearance via the kidneys . It also shows retention in MMR-expressing organs and tumors . The biodistribution of this compound is influenced by the injected mass .
Result of Action
The action of this compound results in the specific uptake of the compound in MMR-expressing TAMs and organs . This leads to the delivery of the radionuclide to the tumor site, enabling the imaging of the tumor . The compound’s action also results in the release of Granzyme B, which is an accurate biomarker for treatment response .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the tumor microenvironment . The distribution pattern of this compound in the human body can also be influenced by systemic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-DOTA typically involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with 4-isothiocyanatobenzyl chloride. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The isothiocyanate group is highly reactive and can form stable thiourea linkages with amine groups on antibodies or other biomolecules .
Industrial Production Methods
In industrial settings, the production of p-SCN-Bn-DOTA involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
p-SCN-Bn-DOTA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: The reaction with amines is usually performed in organic solvents like DMSO at moderate temperatures.
Major Products
The major products of these reactions are metal-chelate complexes and thiourea-linked conjugates with biomolecules .
Scientific Research Applications
p-SCN-Bn-DOTA has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions in various analytical techniques.
Biology: It is employed in the labeling of biomolecules for imaging and therapeutic purposes.
Medicine: It is used in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy
Industry: It is utilized in the production of radiolabeled compounds for research and clinical applications.
Comparison with Similar Compounds
Similar Compounds
p-SCN-Bn-NOTA: Another bifunctional chelating agent with similar applications but different chelation properties.
DOTA-NHS-ester: Used for similar purposes but with a different reactive group.
Maleimido-mono-amide-DOTA: Another variant used for conjugation with thiol groups.
Uniqueness
p-SCN-Bn-DOTA is unique due to its high stability and versatility in forming complexes with a wide range of metal ions. Its isothiocyanate group provides a highly reactive site for conjugation with biomolecules, making it particularly valuable for radiopharmaceutical applications .
Properties
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPJKHABYSVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435844 | |
Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127985-74-4 | |
Record name | (p-SCN-Bn)-dota | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-SCN-BN)-DOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (p-SCN-Bn)-DOTA?
A1: The molecular formula of this compound is C22H31N5O8S, and its molecular weight is 513.57 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound conjugates?
A2: Yes, researchers commonly employ Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy (RS) to characterize this compound conjugates, particularly to understand their secondary structure and assess stability []. Additionally, Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is used to determine the number of this compound molecules attached to a protein [, ].
Q3: How stable is this compound under different conditions?
A3: this compound conjugates exhibit high stability in human serum, 0.9% NaCl solution, and when stored lyophilized []. This stability is crucial for ensuring consistent radiolabeling and predictable in vivo behavior of radiopharmaceuticals.
Q4: Why is this compound a preferred chelator in radiopharmaceutical development?
A4: this compound exhibits a high affinity for various radiometals, including 64Cu, 177Lu, and 90Y. This allows for the creation of stable radioimmunoconjugates (RICs) with desirable pharmacokinetic properties for both diagnostic imaging and therapeutic applications [, ].
Q5: What types of biomolecules are typically conjugated to this compound?
A5: this compound is frequently conjugated to monoclonal antibodies (mAbs), peptides, and other targeting moieties, like nanobodies, to create targeted radiopharmaceuticals [, , ]. The choice of biomolecule depends on the specific target and desired application.
Q6: Can you provide specific examples of how this compound has been utilized in pre-clinical research?
A6: this compound has been employed in numerous pre-clinical studies:
- Pancreatic Cancer: Researchers used this compound to create [64Cu]Cu-NOTA-anti-PD-L1 for PET imaging of programmed cell death ligand 1 (PD-L1) expression in orthotopic pancreatic tumor models [].
- Breast Cancer: this compound enabled the development of 177Lu-labeled anti-HER2 nanobodies for potential radioimmunotherapy of HER2-positive breast cancer [].
- Osteosarcoma: Studies investigated the efficacy of 177Lu-labeled anti-CD146 antibodies, using this compound for conjugation, in targeting osteosarcoma cells [].
Q7: What are the advantages of using this compound in the preparation of freeze-dried kits for radiolabeling?
A7: Freeze-dried kits containing this compound-conjugated biomolecules offer several advantages:
- Enhanced Stability: Lyophilization improves the long-term stability of the immunoconjugates, extending their shelf life [].
- Simplified Radiolabeling: The kits streamline the radiolabeling process, making it more efficient and accessible for clinical use [, ].
Q8: What are the challenges associated with using this compound for labeling with certain radiometals?
A8: While this compound is versatile, challenges can arise:
- Trace Metal Sensitivity: this compound's complexation with certain radiometals, like 90Y, can be sensitive to trace metal impurities [].
- Specific Activity Limitations: The use of this compound with some radiometals might result in radioimmunoconjugates with lower specific activity, impacting therapeutic efficacy [, ].
Q9: Are there alternative chelators being explored for radiopharmaceutical applications?
A10: Yes, research continues to explore alternative chelators with improved properties, such as faster complexation kinetics, higher stability, or enhanced metal selectivity. Some examples include macrocyclic chelators like NOTA and TETA, as well as acyclic chelators like DTPA and its derivatives [, ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.